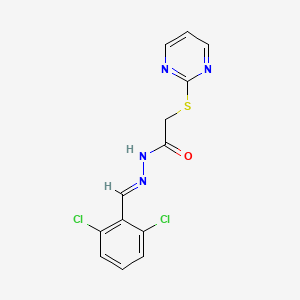![molecular formula C25H23N3O2 B5557870 3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)
3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemical entities known as dibenzo[b,e][1,4]diazepin-1-ones, which have garnered attention due to their intricate molecular structure and potential utility in pharmacology. The specific molecular framework of these compounds allows for a variety of chemical reactions and properties, making them a subject of interest for synthetic chemistry and medicinal chemistry research.
Synthesis Analysis
The synthesis of dibenzo[b,e][1,4]diazepin-1-ones, including the compound , typically involves condensation and cyclization reactions. Cortés et al. (2002) described the preparation of novel derivatives through condensation and cyclization between 3-{[4-(o-; m-; p-methoxy)phenylthio]-1,2-phenylenediamine}-5,5-dimethyl-2-cyclohexenone with substituted benzaldehydes. These methods underscore the complex synthetic routes required to generate these compounds, highlighting their chemical versatility and the ability to introduce various substituents to alter their properties (Cortéas, Sanabria, & García Mellado, 2002).
Molecular Structure Analysis
The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is characterized by a fused ring system that includes a seven-membered diazepine ring. The presence of substituents like the methoxyphenyl and pyridinyl groups in the specific compound being discussed adds layers of complexity to the molecular architecture, influencing its chemical behavior and interactions. Structural elucidation techniques such as IR, NMR, and MS play crucial roles in confirming these intricate structures.
Chemical Reactions and Properties
The dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including alkylation, acetylation, and nitrosation, reflecting their reactive nature. Chechina et al. (2015) explored several chemical properties of 11-aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-ones, demonstrating their versatility in chemical synthesis and the potential to modify their pharmacological profile through chemical modifications (Chechina, Kravchuk, Omelchenko, Shishkin, & Kolos, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed efficient synthesis methods for derivatives of dibenzo[b,e][1,4]diazepin-1-ones, which include compounds similar to the one . These methods involve multi-step processes, including condensation and cyclization, to obtain new derivatives with potential biological and pharmacological activities. Such activities may include anticonvulsant properties and potential applications in treating conditions like schizophrenia (Cortés et al., 2007). Additionally, studies have synthesized 11-substituted derivatives demonstrating moderate analgesic activity, highlighting the compound's relevance in pain management research (Matsuo et al., 1985).
Pharmacological Applications
Research has explored the interaction of similar compounds with central and mitochondrial benzodiazepine receptors, indicating a significant potential for medical applications. For instance, specific derivatives have shown high efficacy in displacing diazepam from central benzodiazepine receptors, which could imply potential therapeutic applications in disorders related to the central nervous system (Barlin et al., 1997). The variance in activity across derivatives also suggests the importance of structural modifications for targeting specific receptors.
Potential Anticancer Activity
A notable application involves a derivative's ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual-mode of action against cancer cells underscores the compound's potential as a basis for developing novel anticancer therapies. The study demonstrates the compound's efficacy through upregulation of death receptors and scaffold proteins in melanoma cells, providing a promising avenue for further research in cancer treatment (Kong et al., 2018).
Eigenschaften
IUPAC Name |
9-(3-methoxyphenyl)-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-19-6-4-5-17(13-19)18-14-22-24(23(29)15-18)25(16-9-11-26-12-10-16)28-21-8-3-2-7-20(21)27-22/h2-13,18,25,27-28H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWMWGIMDIRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=NC=C5)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)
![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)
![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)
![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)
![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)
![2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)
![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)